7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a methyl group at the 5th position. Its molecular formula is C6H5ClN4, and it has a molecular weight of 168.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with phosphorous oxychloride. The reaction is typically carried out under reflux conditions for about 90 minutes. After the reaction, excess phosphorous oxychloride is removed under reduced pressure, and the residue is triturated with ice water to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Phosphorous Oxychloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds.
Biology: Investigated for its potential cytotoxic activity against various human tumor cell lines.
Medicine: Explored for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Industry: Utilized in the synthesis of more complex heterocyclic compounds for various applications.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it selectively targets tumor cells by inhibiting the activity of cyclin-dependent kinase 2, which is crucial for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds, such as:
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIQSKWWCNIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN=CN12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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